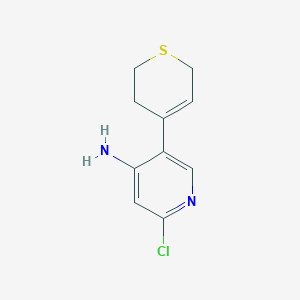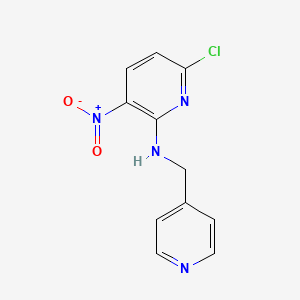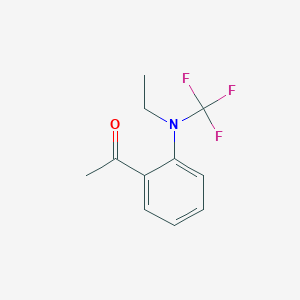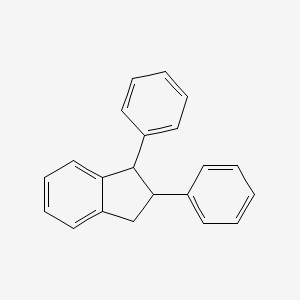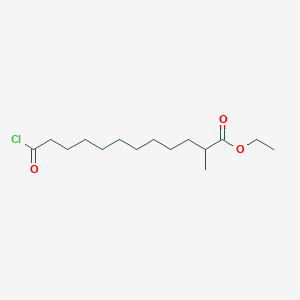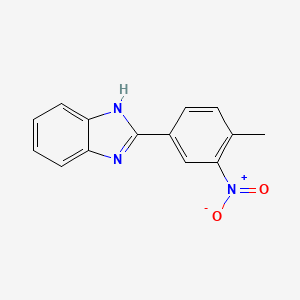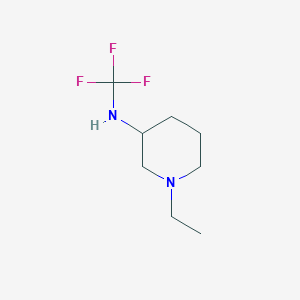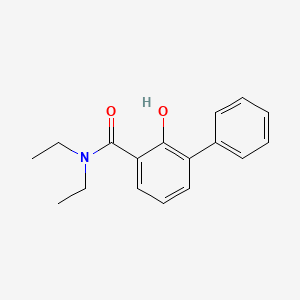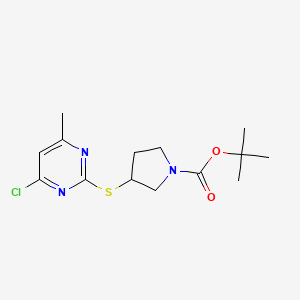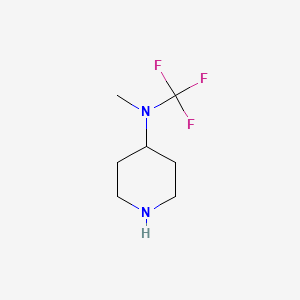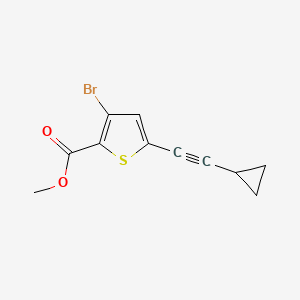
N,N'-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-Aminopropyl)butane-1,4-diamine; phosphoric acid hexahydrate is a compound that belongs to the class of polyamines. It is also known as spermine tetrahydrochloride. This compound is found in all eukaryotic cells and some bacteria. It plays a crucial role in cellular metabolism and is involved in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-Aminopropyl)butane-1,4-diamine involves the reaction of 1,3-diaminopropane with bromoethane to form an intermediate product. This intermediate is then reacted with aminopropylamine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-Aminopropyl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like flavin adenine dinucleotide (FAD) and other polyamine oxidases. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include 1,3-diaminopropane, hydrogen peroxide, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N,N’-bis(3-Aminopropyl)butane-1,4-diamine involves its interaction with various molecular targets and pathways. It functions as a polyamine, binding to DNA, RNA, and proteins, thereby influencing their structure and function. The compound can also act as an antiglycan agent, delaying the accumulation of advanced glycation end-products (AGEs) . Additionally, it is involved in the regulation of ion channels and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3-aminopropyl)propane-1,3-diamine: This compound has a similar structure but with a propane backbone instead of a butane backbone.
Spermidine: Another polyamine with a similar function but a different structure, containing three amino groups instead of four.
Uniqueness
N,N’-bis(3-Aminopropyl)butane-1,4-diamine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to form stable complexes with DNA and proteins makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C10H41N4O10P |
|---|---|
Molekulargewicht |
408.43 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |
InChI |
InChI=1S/C10H26N4.H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-5(2,3)4;;;;;;/h13-14H,1-12H2;(H3,1,2,3,4);6*1H2 |
InChI-Schlüssel |
HVOGWKOILFDHPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


